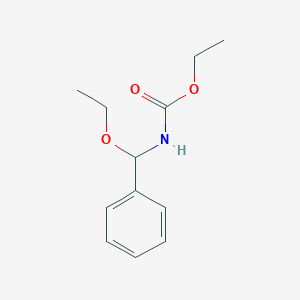

Ethyl ethoxy(phenyl)methylcarbamate

Description

Ethyl ethoxy(phenyl)methylcarbamate is a synthetic carbamate derivative characterized by a phenyl group substituted with ethoxy and methylcarbamate moieties. Its structure comprises an ethyl carbamate group (-NHCOOCH₂CH₃) attached to a methylene bridge linked to an ethoxy-substituted phenyl ring. For instance, describes catalyst-free aqueous ethanol-mediated synthesis of carbamate derivatives, which could be adapted for this compound . Similarly, outlines the synthesis of ethyl carbamates via reactions involving azido intermediates and pyrimidine scaffolds, providing insights into feasible synthetic routes .

The compound’s physicochemical properties—such as solubility in organic solvents, melting point, and spectral characteristics (e.g., NMR, HRMS)—can be inferred from structurally related analogs. For example, compounds in exhibit melting points ranging from 207°C to 225°C, suggesting moderate thermal stability . This compound may share comparable stability, making it suitable for pharmaceutical or agrochemical applications where carbamates are commonly used as intermediates or bioactive agents.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27g/mol |

IUPAC Name |

ethyl N-[ethoxy(phenyl)methyl]carbamate |

InChI |

InChI=1S/C12H17NO3/c1-3-15-11(13-12(14)16-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

LJNNZSRYFSUNMJ-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=CC=C1)NC(=O)OCC |

Canonical SMILES |

CCOC(C1=CC=CC=C1)NC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Compounds like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () show enhanced stability (mp 206–208°C) due to nitro groups, which increase crystallinity .

- Hydroxy Groups: Methyl (3-hydroxyphenyl)carbamate () is associated with distinct toxicological profiles, as methyl carbamate is a known rodent carcinogen .

Physicochemical and Spectral Properties

- Melting Points : Ethyl carbamate derivatives with aromatic substituents generally exhibit higher melting points (200–225°C) compared to aliphatic analogs due to π-π stacking and hydrogen bonding (e.g., compounds in and ) .

- Spectroscopic Data :

- ¹H NMR : Aromatic protons in this compound would resonate at δ 6.8–7.5 ppm (similar to phenyl carbamates in ), while ethoxy groups show signals at δ 1.2–1.4 ppm (CH₃) and δ 3.4–4.0 ppm (OCH₂) .

- HRMS : Molecular ion peaks [M+H]⁺ are typically observed, as demonstrated for pyrimidine-based carbamates in (e.g., m/z 407.1224 for 4f) .

Research Findings and Data Tables

Table 3.1: Analytical Methods for Carbamate Detection

| Matrix | Method | Column | LOD (μg/L) | Reference |

|---|---|---|---|---|

| Alcoholic beverages | GC-ECD | DBWAX-30W | 1–5 | |

| Wines | HPLC-FLD | C18 | 0.5–2 | |

| Synthetic derivatives | HRMS | Not applicable | <1 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.